Anemoside B4
Overview
Description
Anemoside B4 (AB4) is a triterpenoid saponin and a major bioactive ingredient in Pulsatilla chinensis . It has been found to have strong anti-inflammatory activity and is effective in treating various inflammatory diseases such as pneumonia, colitis, nephritis, delayed hypersensitivity, and sepsis . It also has anti-oxidation and anti-cancer activities .
Molecular Structure Analysis
The molecular formula of Anemoside B4 is C59H96O26 . Its molecular weight is 1221.4 g/mol . The IUPAC name and other identifiers can be found on PubChem .Scientific Research Applications
Treatment of Colitis
- Scientific Field : Inflammation Research
- Application Summary : Anemoside B4 (AB4), a saponin isolated from Pulsatilla chinensis (Bunge), has been found to have strong anti-inflammatory activity and is used in the treatment of colitis .
- Methods of Application : The anti-inflammatory activities of AB4 were verified in LPS-induced cell models and 2, 4, 6-trinitrobenzene sulfonic (TNBS) or dextran sulfate sodium (DSS)-induced colitis mice and rat models .
- Results : AB4 significantly inhibited LPS-induced NF-κB activation and increased ROS levels in THP-1 cells, and also suppressed TNBS/DSS-induced colonic inflammation in mice and rats .
Alleviation of Diarrhea in Calves
- Scientific Field : Veterinary Sciences
- Application Summary : Anemoside B4 has been used to reduce the incidence of diarrhea in suckling calves .
- Methods of Application : Newborn Chinese Holstein calves were fed a diet supplemented with 0 (CON), 15 (A1), 30 (A2), and 45 (A3) mg/day of Anemoside B4 .
- Results : The diarrhea incidence in Group A1, A2, and A3 was significantly lower than that in Group CON . Anemoside B4 supplementation significantly decreased the contents of serum D-lactic acid and diamine oxidase at 28-day-old .
Treatment of Kidney and Lung Diseases
- Scientific Field : Medicine
- Application Summary : Anemoside B4 has been shown to reduce pro-inflammatory cytokine concentrations and nuclear factor-κ-gene binding activity in kidney and lung diseases .
- Results : Its antioxidant and anti-inflammatory activities have been confirmed in both in vivo and in vitro experiments .
Inhibition of Pyruvate Carboxylase
- Scientific Field : Biochemistry
- Application Summary : Anemoside B4 has been found to inhibit pyruvate carboxylase, a key enzyme related to fatty acid, amino acid and tricarboxylic acid (TCA) cycle . This inhibition affects the enzyme’s spatial conformation and its activity, thereby affecting metabolic reprogramming .
- Methods of Application : The molecular target of Anemoside B4 was identified by affinity chromatography analysis using chemical probes derived from Anemoside B4 . Experiments including proteomics, molecular docking, biotin pull-down, surface plasmon resonance (SPR), and cellular thermal shift assay (CETSA) were used to confirm the binding of Anemoside B4 to its molecular target .
- Results : Anemoside B4 specifically bound to the His879 site of pyruvate carboxylase and altered the protein’s spatial conformation . LPS activated NF-κB pathway and increased pyruvate carboxylase activity, which caused metabolic reprogramming, while Anemoside B4 reversed this phenomenon by inhibiting the pyruvate carboxylase activity .
Prevention of Chronic Obstructive Pulmonary Disease (COPD)
- Scientific Field : Pulmonology
- Application Summary : Anemoside B4 has been used to prevent chronic obstructive pulmonary disease (COPD) by alleviating cigarette smoke-induced inflammatory response and airway epithelial hyperplasia .
- Methods of Application : A COPD mouse model was established in C57BL mice by cigarette smoke exposure for 3 months . Bronchial pathology and basal cell hyperplasia were observed by HE staining and immunostaining .
- Results : Anemoside B4 improved the lung function of mice, relieved lung inflammation and reduced the MDA, MPO and GSH-Px in the plasma . At the same time, Anemoside B4 repressed the oxidative stress response and played a role in balancing the levels of protease and anti-protease .
Anti-tumor Activity
Analgesic Activity
- Scientific Field : Pharmacology
- Application Summary : Anemoside B4 has been reported to have analgesic (pain-relieving) properties . The specific types of pain it alleviates and the mechanisms of action are not clearly defined in the literature.
Anti-viral and Anti-bacterial Activity
Safety And Hazards
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bS)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHBKBTZUPLIIA-QEEGUAPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bS)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
Citations
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